Cas no 1094684-86-2 (N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide)

N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a chemically modified carbohydrate derivative featuring an azido functional group at the C2 position and an acetamide moiety at the anomeric center. Its structure combines the reactivity of the azide group with the stability of the oxane (pyranose) ring, making it a versatile intermediate for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in bioconjugation and glycochemistry. This compound is particularly valuable for the synthesis of glycoconjugates, glycomimetics, and bioactive probes, offering precise functionalization opportunities in medicinal and materials chemistry research.
N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide structure
1094684-86-2 structure
Product Name:N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
CAS No:1094684-86-2
MF:C8H14N4O5
MW:246.220561504364
MDL:MFCD04336512
CID:4675316
PubChem ID:4475356
Update Time:2025-06-08

N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • N-(2-azido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
    • 2-Acetamido-2-deoxy-
    • A-D-glucopyranosyl azide
    • STK732911
    • N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]acetamide (non-preferred name)
    • N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • MDL: MFCD04336512
    • Inchi: 1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)
    • InChI Key: CCZCDCDASZJFGK-UHFFFAOYSA-N
    • SMILES: O1C(C(C(C(C1CO)O)O)NC(C)=O)N=[N+]=[N-]

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Topological Polar Surface Area: 113

N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Security Information

N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Pricemore >>

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Additional information on N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Recent Advances in the Study of N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS: 1094684-86-2)

N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS: 1094684-86-2) is a chemically modified carbohydrate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its azido and acetamide functional groups, serves as a versatile intermediate in the synthesis of glycoconjugates and other biologically active molecules. Recent studies have explored its potential applications in drug discovery, diagnostics, and targeted therapy, leveraging its unique chemical properties for site-specific modifications and bioorthogonal reactions.

One of the most notable advancements in the study of this compound is its role in click chemistry, particularly in the context of glycobiology. The azido group present in the molecule enables efficient conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely employed for labeling and functionalizing biomolecules. Researchers have utilized this property to develop novel glycoconjugates with enhanced stability and specificity, which are being investigated for their therapeutic potential in diseases such as cancer and infectious diseases.

In addition to its applications in click chemistry, N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has been employed as a key building block in the synthesis of glycosylated natural products and glycomimetics. Recent studies have demonstrated its utility in the construction of complex oligosaccharides and glycopeptides, which are critical for understanding carbohydrate-protein interactions and developing glycan-based therapeutics. The compound's ability to undergo selective modifications at the azido and hydroxyl groups makes it a valuable tool for chemists working in glycochemistry.

From a pharmacological perspective, preliminary investigations have highlighted the compound's potential as a modulator of glycosylation pathways. Dysregulation of glycosylation is implicated in various pathological conditions, including cancer metastasis and autoimmune disorders. By targeting specific glycosyltransferases or glycan-binding proteins, derivatives of N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide could offer new avenues for therapeutic intervention. Recent in vitro studies have shown promising results in inhibiting aberrant glycosylation in cancer cell lines, suggesting its potential as a lead compound for further development.

Despite these advancements, challenges remain in the large-scale synthesis and application of this compound. Issues such as regioselective functionalization and stability under physiological conditions need to be addressed to fully exploit its potential. Ongoing research is focused on optimizing synthetic routes and exploring novel derivatives with improved pharmacokinetic properties. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into clinically relevant applications.

In conclusion, N-[2-Azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS: 1094684-86-2) represents a promising scaffold in chemical biology and medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable tool for glycoconjugate synthesis, bioorthogonal labeling, and therapeutic development. Future research should focus on addressing the current limitations and expanding its applications in drug discovery and diagnostics. As the field of glycobiology continues to evolve, this compound is poised to play a pivotal role in advancing our understanding of carbohydrate-mediated biological processes and their therapeutic modulation.

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